Hksox-1

Vue d'ensemble

Description

HKSOX-1 is a novel fluorescent probe designed for the highly sensitive and selective detection of the superoxide anion radical (O2•−) in cellular environments. This compound is particularly useful in biological and medical research due to its ability to detect reactive oxygen species (ROS) with high specificity and sensitivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HKSOX-1 involves the incorporation of an aryl trifluoromethanesulfonate group, which undergoes O2•−-mediated cleavage to release a free phenol and emit fluorescence . The detailed synthetic route typically includes the following steps:

Formation of the aryl trifluoromethanesulfonate group: This is achieved through the reaction of an aryl compound with trifluoromethanesulfonic anhydride in the presence of a base.

Attachment to the probe structure: The aryl trifluoromethanesulfonate group is then attached to the core structure of the probe through a series of coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

HKSOX-1 primarily undergoes oxidation reactions due to its role as a fluorescent probe for detecting superoxide anion radicals. The key reaction involves the cleavage of the aryl trifluoromethanesulfonate group by O2•−, resulting in the release of a free phenol and the emission of fluorescence .

Common Reagents and Conditions

Reagents: Trifluoromethanesulfonic anhydride, aryl compounds, bases (e.g., triethylamine).

Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The temperature and solvent choice depend on the specific steps of the synthesis.

Major Products

The major product of the reaction involving this compound is the free phenol, which is released upon cleavage of the aryl trifluoromethanesulfonate group by O2•−. This reaction also results in the emission of fluorescence, which is used for detection purposes .

Applications De Recherche Scientifique

Detection of Superoxide in Live Cells

HKSOX-1 has been extensively utilized for imaging superoxide levels in live cells. Its design allows for the selective detection of superoxide over other reactive oxygen species (ROS), which is critical in studying oxidative stress-related diseases.

Key Findings:

- High Sensitivity: this compound exhibits exceptional sensitivity to across a broad pH range, demonstrating its robustness in various cellular environments .

- Cellular Models: The probe has been applied in multiple cellular models, including inflammation and mitochondrial stress scenarios. For instance, it effectively detected elevated superoxide levels in HepG2 cells treated with paraquat, a known inducer of oxidative stress .

| Cell Type | Treatment | Superoxide Detection |

|---|---|---|

| HepG2 | Paraquat (0.5–3 mM) | Increased fluorescence |

| A549 | EGF stimulation | Positive correlation with superoxide levels |

In Vivo Imaging

This compound has also been employed for in vivo imaging of superoxide production, particularly in animal models. This application is crucial for understanding the role of oxidative stress in various pathological conditions.

Case Study: Zebrafish Embryos

- In studies involving zebrafish embryos, this compound was used to visualize superoxide generation during developmental processes and under oxidative stress conditions. The probe's ability to selectively detect superoxide allowed researchers to monitor real-time changes in ROS levels during embryonic development .

Case Study: Neuroinflammation

- In mouse models of neuroinflammation, this compound was injected to assess levels in the brain. Results indicated significantly increased fluorescence in inflammatory conditions compared to controls, highlighting its potential for studying neurodegenerative diseases .

High Throughput Screening

This compound has been incorporated into high-throughput screening assays to identify compounds that modulate oxidative stress responses. This application is particularly relevant in drug discovery and development.

Research Insights:

- The probe's excellent selectivity allows it to be used alongside other assays without interference from other ROS or cellular components. This capability facilitates the identification of new therapeutic agents targeting oxidative stress pathways .

Mechanistic Studies

This compound aids in elucidating the mechanisms underlying superoxide production and its effects on cellular functions. Understanding these mechanisms is vital for developing strategies to mitigate oxidative damage.

Experimental Approach:

Mécanisme D'action

The mechanism of action of HKSOX-1 involves the selective detection of superoxide anion radicals (O2•−). The aryl trifluoromethanesulfonate group in this compound undergoes cleavage upon interaction with O2•−, resulting in the release of a free phenol and the emission of fluorescence . This fluorescence can be detected using various imaging techniques, allowing researchers to visualize and quantify the presence of O2•− in biological samples.

Comparaison Avec Des Composés Similaires

HKSOX-1 is unique in its high sensitivity and selectivity for detecting superoxide anion radicals. Similar compounds include:

HKSOX-1r: Optimized for cellular retention, used in confocal imaging and flow cytometry.

HKSOX-1m: Targeted for mitochondria, used to study mitochondrial stress and related physiological processes.

These derivatives of this compound share the same core structure but are modified to enhance their specific applications in different cellular environments.

Activité Biologique

HKSOX-1 is a fluorescent probe specifically designed for the detection of superoxide anion radicals (), a significant reactive oxygen species (ROS) involved in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, applications in cellular models, and relevant case studies.

This compound was developed as part of a series of fluorescent probes aimed at selectively detecting superoxide radicals. The probe operates through a unique mechanism involving the cleavage of an aryl trifluoromethanesulfonate group upon reaction with , resulting in the release of a free phenol that emits fluorescence. This mechanism provides a highly sensitive and selective response to superoxide over other ROS and cellular reductants, making it particularly useful in complex biological environments.

Applications in Biological Research

This compound has been utilized in various experimental settings to study oxidative stress and mitochondrial function. Key applications include:

- Cellular Imaging : this compound has been successfully used to visualize superoxide levels in live cells using confocal microscopy. It has demonstrated robust performance in detecting in differentiated human THP-1 cells, especially under conditions that stimulate mitochondrial superoxide production, such as treatment with antimycin A .

- In Vivo Studies : The probe's effectiveness extends to live animal models, where it has been employed to track superoxide generation in zebrafish embryos. This capability allows researchers to investigate the role of oxidative stress in developmental processes and disease models .

Comparative Data on Fluorescent Probes

The following table summarizes key characteristics of this compound compared to other fluorescent probes targeting ROS:

| Probe Name | Target ROS | Emission Wavelength (nm) | Selectivity | Application Area |

|---|---|---|---|---|

| This compound | 509/534 | High (650-fold increase) | Live cell imaging, zebrafish embryos | |

| Mito-SOX | 525 | Moderate | Mitochondrial studies | |

| HyPer | H₂O₂ | 500/516 | High | General redox status |

| MitoPY1 | H₂O₂ | 510 | High | Mitochondrial imaging |

Case Studies

Several case studies illustrate the utility of this compound in understanding oxidative stress:

- Mitochondrial Dysfunction : In a study examining mitochondrial ROS generation, differentiated human THP-1 cells treated with antimycin A exhibited significant increases in fluorescence intensity when stained with this compound. This indicated heightened levels of superoxide due to impaired mitochondrial function .

- Inflammation Models : this compound was employed to assess oxidative stress during inflammatory responses induced by lipopolysaccharide (LPS) treatment in mouse models. The probe successfully detected increased superoxide levels, correlating with inflammation markers .

- Developmental Biology : In zebrafish embryos, this compound enabled researchers to visualize superoxide production during developmental stages, providing insights into the role of oxidative stress in embryogenesis and potential teratogenic effects of environmental toxins .

Propriétés

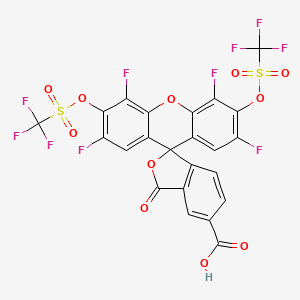

IUPAC Name |

2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHHIFZGVZWRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H6F10O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.